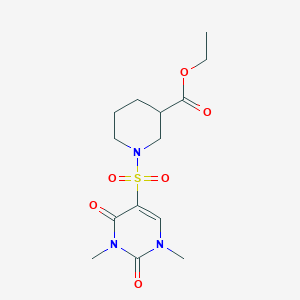

Ethyl 1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperidine-3-carboxylate, also known as EDDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EDDP is a derivative of methadone, a synthetic opioid used as a pain reliever and in the treatment of opioid addiction. However, EDDP itself is not a drug and has no known medical applications. Instead, it is primarily used as a research tool in biochemical and physiological studies.

Scientific Research Applications

Molecular Structure Analysis

Research on molecular structures, such as those of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, has provided insights into intramolecular and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions and stability (Chao Wu et al., 2005).

Herbicidal Activity

Studies on ethyl derivatives such as ethyl 5-[N-(5,7-dimethoxy-2H-1,2,4-thiadiazolo-[2,3-a] pyrimidin-2-ylidene) sulfamoyl]-1,3-dimethylpyrazole-4-carboxylate have explored their hydrolysis under basic conditions and potential as pro-pesticides, demonstrating the chemical's relevance in developing new herbicidal agents (N. Okajima et al., 1991).

Immunodiagnostic Applications

The crosslinking efficiency of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) on amine-functionalized platforms for antibody attachment highlights its significance in enhancing the performance of immunoassays, which are crucial for biomedical diagnostics and biosensor development (S. K. Vashist, 2012).

Antibacterial Agent Synthesis

The creation of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents is an important area of research, offering potential solutions to combat bacterial resistance. Compounds synthesized from ethyl derivatives have shown high antibacterial activity, illustrating the chemical's utility in medical applications (M. E. Azab et al., 2013).

Bioconjugation Reactions

EDC-mediated bioconjugation reactions on carboxylated peptides and small proteins, including those involving ethyl derivatives, have been systematically investigated to identify efficient conditions and understand side reactions. This research supports the development of bioconjugate-based therapeutics and diagnostics, emphasizing the role of these chemical reactions in advancing medical research (Kyle A Totaro et al., 2016).

properties

IUPAC Name |

ethyl 1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S/c1-4-23-13(19)10-6-5-7-17(8-10)24(21,22)11-9-15(2)14(20)16(3)12(11)18/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRPJAJPSFQPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)

![N-[[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2604853.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604854.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2604858.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)